molecular formula C15H11N5O3 B6513228 (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide CAS No. 1795143-03-1

(2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide

Cat. No.: B6513228
CAS No.: 1795143-03-1
M. Wt: 309.28 g/mol
InChI Key: ZRLFKPJFJWIHBS-HKWRFOASSA-N
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Description

(2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C15H11N5O3 and its molecular weight is 309.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.08618923 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its pharmacological effects, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C14H12N4O3
  • Molecular Weight : 284.27 g/mol
  • IUPAC Name : this compound

Structural Characteristics

PropertyValue
Molecular FormulaC14H12N4O3
Molecular Weight284.27 g/mol
AppearanceSolid
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have indicated that compounds containing the chromene structure exhibit significant anticancer properties. In vitro tests have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and leukemia (K-562) cells.

Study Findings

  • Cell Proliferation Inhibition : The compound displayed IC50 values of approximately 10 µM against MCF-7 cells and 8 µM against K-562 cells, indicating potent activity.
  • Mechanism of Action : Preliminary investigations suggest that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been evaluated using in vivo models. In carrageenan-induced paw edema tests, it demonstrated significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin.

In Vivo Results

CompoundEdema Reduction (%)Standard Comparison
This compound70%Indomethacin (76%)

Antimicrobial Activity

The antimicrobial efficacy was assessed against various bacterial strains, including E. coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 20 to 40 µg/mL.

Antimicrobial Results

Bacterial StrainMIC (µg/mL)
E. coli30
Staphylococcus aureus25

Synthesis Methods

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors.

Synthetic Pathway

  • Formation of Chromene Core : The initial step involves the cyclization of substituted phenols with appropriate aldehydes.
  • Introduction of Pyrazine Moiety : Subsequent reactions with pyrazine derivatives yield the desired chromene-pyrazine hybrid.
  • Final Amide Formation : The final step involves acylation to introduce the carboxamide functional group.

Case Studies and Research Findings

Several studies have focused on the biological activities associated with similar compounds, providing insights into their therapeutic potential:

  • Anticancer Studies : A series of pyrazole derivatives were evaluated for their anticancer activity, revealing that modifications to the chromene core can enhance efficacy against specific cancer types .
  • Anti-inflammatory Research : Investigations into related compounds have shown promising results in reducing inflammatory markers in animal models, suggesting a potential pathway for therapeutic development .
  • Antimicrobial Evaluations : The antimicrobial properties of chromene derivatives have been extensively studied, indicating their potential use as broad-spectrum antibacterial agents .

Properties

IUPAC Name

N-[(Z)-(3-carbamoylchromen-2-ylidene)amino]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O3/c16-13(21)10-7-9-3-1-2-4-12(9)23-15(10)20-19-14(22)11-8-17-5-6-18-11/h1-8H,(H2,16,21)(H,19,22)/b20-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLFKPJFJWIHBS-HKWRFOASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=NC=CN=C3)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(/C(=N/NC(=O)C3=NC=CN=C3)/O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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